

Physicochemical properties of "Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate
Cat. No.:	B582328

[Get Quote](#)

An In-depth Technical Guide to Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate**, a key intermediate in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula $C_{10}H_9ClN_2O_6$ and a molecular weight of 288.64 g/mol .^[1] Its unique structure, incorporating a substituted pyridine ring with a malonate ester functional group, makes it a versatile building block in the synthesis of more complex molecules.^[1] The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ester) groups contributes to its distinct reactivity. This compound is classified as a substituted malonic acid diester and an azaaromatic compound.

Table 1: General Physicochemical Properties

Property	Value	Source
CAS Number	1261956-26-6	[1]
Molecular Formula	C ₁₀ H ₉ ClN ₂ O ₆	[1]
Molecular Weight	288.64 g/mol	[1]
IUPAC Name	dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate	
SMILES	COC(=O)C(C(=O)OC)c1ncccc1Cl.--INVALID-LINK--[O-]	
Physical State	Expected to be a crystalline solid	[1]
Boiling Point	Predicted: 360-370°C	[1]
Density	Predicted: 1.38-1.42 g/cm ³	[1]
Solubility	Limited water solubility is expected due to the ester functionality.	[1]

Synthesis and Experimental Protocols

The primary synthetic route to **Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate** is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated nitropyridine, specifically 2,5-dichloro-3-nitropyridine, with dimethyl malonate in the presence of a base.

Synthesis of the Precursor: 2-chloro-5-nitropyridine

A common method for the synthesis of the precursor, 2-chloro-5-nitropyridine, involves the nitration of 2-aminopyridine followed by diazotization and chlorination.

Experimental Protocol for 2-chloro-5-nitropyridine:

While several methods exist, a general procedure involves the reaction of 2-hydroxy-5-nitropyridine with a chlorinating agent like phosphorus oxychloride. In a typical setup, 2-

hydroxy-5-nitropyridine is reacted with phosphorus oxychloride and phosphorus pentachloride at elevated temperatures (e.g., 100-105°C) for several hours.[2] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The remaining mixture is then carefully poured into ice water and neutralized with a base, such as a 40 wt% aqueous sodium hydroxide solution, to a pH of 8-9.[2] The product is then extracted with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-chloro-5-nitropyridine.[2]

Synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

The synthesis of the target compound typically involves the reaction of 5-chloro-3-nitropyridine with dimethyl malonate.[1] This reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.[1]

General Experimental Protocol:

- To a stirred solution of dimethyl malonate in a suitable solvent (e.g., DMF or THF), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at a controlled temperature.
- After the initial reaction, a solution of 2,5-dichloro-3-nitropyridine in the same solvent is added dropwise.
- The reaction mixture is then heated to reflux and monitored for completion using techniques like Thin Layer Chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
- The product is extracted into an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude product is typically purified by column chromatography on silica gel.[1] A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is often effective in separating the desired product from impurities and unreacted starting materials.[1]

Spectroscopic Characterization

While specific spectral data for this compound is not readily available in the public domain, the expected spectroscopic characteristics can be inferred.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the malonate group, and the methyl protons of the ester groups.[1] The electron-withdrawing nature of the nitro and chloro groups would likely cause a downfield shift of the aromatic proton signals.[1]
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretching of the ester groups (around $1730\text{-}1750\text{ cm}^{-1}$), and the asymmetric and symmetric stretching vibrations of the nitro group (around 1520 and 1350 cm^{-1} , respectively).[1]

Potential Applications and Reactions

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a valuable intermediate in several areas of chemical research and development:

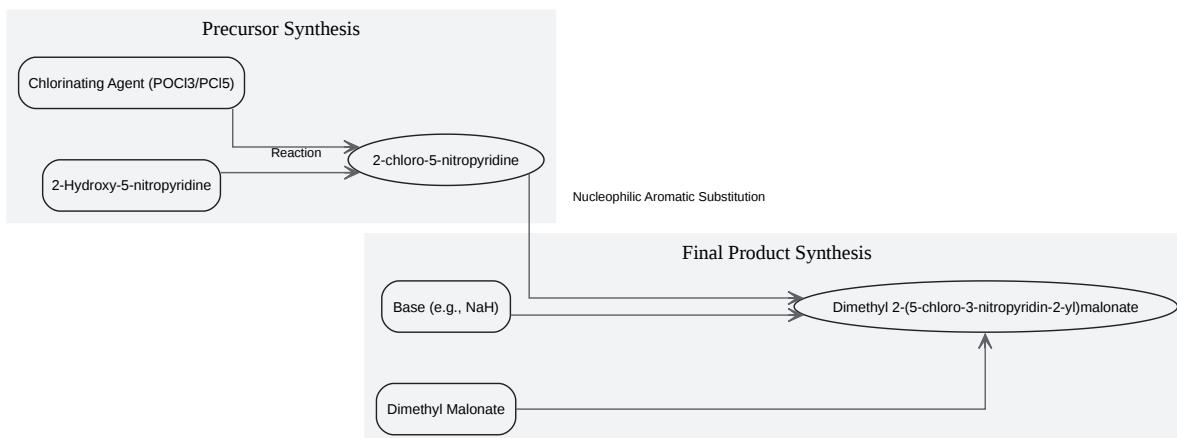
- Organic Synthesis: The malonate group serves as a versatile handle for further chemical transformations, such as the synthesis of carboxylic acids and other esters.[1]
- Medicinal Chemistry: Nitroaromatic compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This compound, therefore, represents a potential scaffold for the development of new therapeutic agents. Preliminary studies suggest it may have antimicrobial and anticancer properties.[1]
- Agrochemicals and Specialty Chemicals: It is utilized in the production of various agrochemicals and specialty chemicals.[1]

The compound can undergo several chemical reactions, including:

- Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by various nucleophiles.[1]
- Reduction: The nitro group can be reduced to an amino group.[1]
- Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid.[1]

Visualizing the Synthetic Pathway

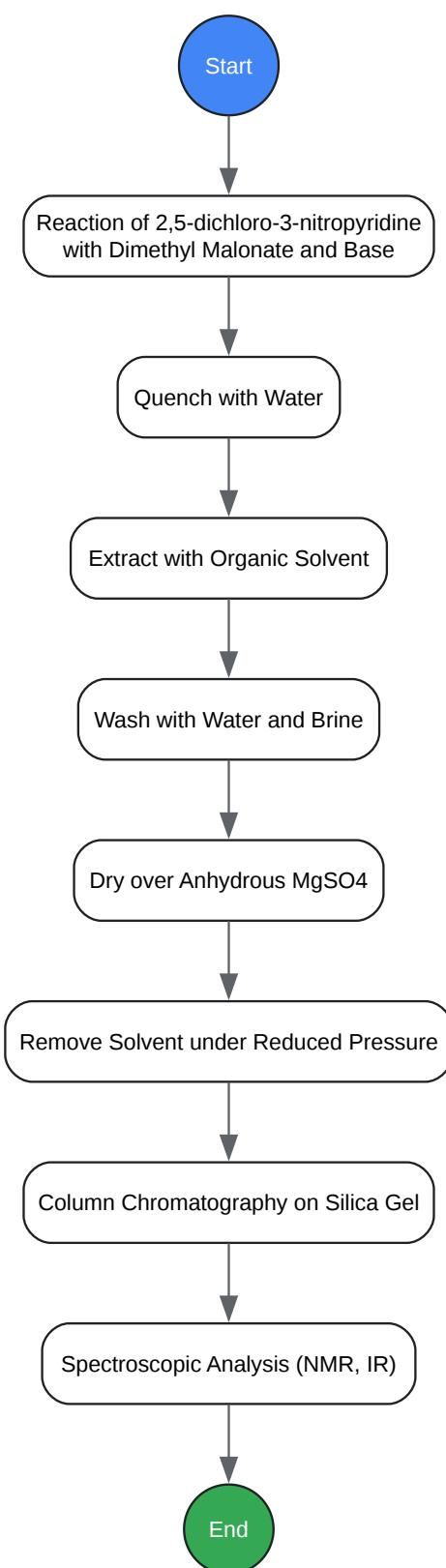
The synthesis of **Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate** can be visualized as a two-step process, starting from the synthesis of the key precursor, 2-chloro-5-nitropyridine.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate**.

The experimental workflow for the synthesis and purification can be outlined as follows:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate | 1261956-26-6 [smolecule.com]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical properties of "Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582328#physicochemical-properties-of-dimethyl-2-5-chloro-3-nitropyridin-2-yl-malonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com